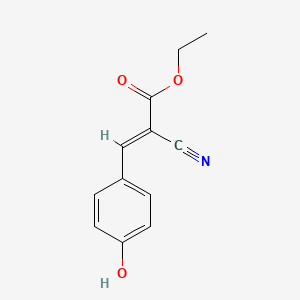

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

Description

The exact mass of the compound (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52287. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBVVSOFSLPAOY-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6935-44-0 | |

| Record name | 6935-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl α-cyano-4-hydroxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is a member of the cyanoacrylate class of organic compounds, recognized for its utility as a chemical intermediate and its potential in the development of novel therapeutic agents. Its structure, featuring a reactive α,β-unsaturated system and a phenolic moiety, makes it a valuable scaffold in medicinal chemistry. Notably, derivatives of this compound have demonstrated potential as anticancer agents through the inhibition of critical cell signaling pathways. This guide provides a comprehensive overview of the synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate via the Knoevenagel condensation, details its full characterization using modern analytical techniques, and explores its relevance in drug development, particularly as an inhibitor of the JAK/STAT3 signaling pathway.

Synthesis

The primary and most efficient method for the synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 4-hydroxybenzaldehyde. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product.

Reaction Scheme

Caption: Knoevenagel condensation for the synthesis of the target compound.

Experimental Protocol

This protocol provides a standard procedure for the synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate using piperidine as a catalyst.

Materials:

-

4-Hydroxybenzaldehyde

-

Ethyl cyanoacetate

-

Ethanol (absolute)

-

Piperidine

-

Hydrochloric acid (1 M)

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in 100 mL of absolute ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (9.26 g, 81.9 mmol) followed by a catalytic amount of piperidine (0.5 mL).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The reaction is typically complete within 3-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water (3 x 50 mL) to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from hot ethanol to obtain a purified, crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Characterization

The structure and purity of the synthesized (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate were confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 180-182 °C[1] |

| Solubility | Soluble in ethanol, DMSO, and DMF |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.35 | triplet | 3H | -CH₃ (ethyl) |

| 4.30 | quartet | 2H | -CH₂- (ethyl) |

| 6.95 | doublet | 2H | Ar-H (ortho to -OH) |

| 7.90 | doublet | 2H | Ar-H (meta to -OH) |

| 8.10 | singlet | 1H | =CH- (vinylic) |

| 10.15 | singlet | 1H | -OH (phenolic) |

Solvent: DMSO-d₆

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 14.5 | -CH₃ (ethyl) |

| 62.0 | -CH₂- (ethyl) |

| 102.5 | =C(CN)COOEt |

| 116.0 | Ar-C (ortho to -OH) |

| 116.5 | -C≡N |

| 123.0 | Ar-C (ipso) |

| 134.0 | Ar-C (meta to -OH) |

| 154.0 | =CH-Ar |

| 162.0 | Ar-C (para to vinyl) |

| 163.5 | -C=O (ester) |

Solvent: DMSO-d₆

The FTIR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Broad | O-H stretch (phenolic) |

| 2225 | Strong | C≡N stretch (nitrile) |

| 1715 | Strong | C=O stretch (ester) |

| 1600 | Medium | C=C stretch (aromatic) |

| 1585 | Medium | C=C stretch (vinylic) |

| 1250 | Strong | C-O stretch (ester) |

| 1170 | Strong | C-O stretch (phenol) |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The GC-MS spectrum of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate shows a molecular ion peak [M]⁺ at m/z = 217, consistent with its molecular weight.

Major Fragmentation Peaks:

| m/z | Proposed Fragment Ion |

| 217 | [M]⁺ (Molecular ion) |

| 189 | [M - C₂H₄]⁺ (Loss of ethene from the ethyl ester) |

| 172 | [M - OEt]⁺ (Loss of the ethoxy radical) |

| 144 | [M - COOEt]⁺ (Loss of the ethoxycarbonyl radical) |

| 116 | [C₇H₄O]⁺ (Fragment from the hydroxyphenyl group) |

Biological Activity and Signaling Pathway

Derivatives of cyanoacrylates have garnered significant interest in drug development due to their diverse biological activities, including anticancer properties. Research has indicated that some of these compounds can exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer.

Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Constitutive activation of this pathway is a hallmark of many human cancers and contributes to tumor growth and progression. Small molecule inhibitors that target the JAK/STAT3 pathway are therefore considered promising anticancer therapeutics. It has been shown that certain cyanoacrylate derivatives can inhibit the JAK/STAT3 signaling pathway, leading to a reduction in the phosphorylation of key proteins like JAK1, JAK2, and STAT3.[2] This, in turn, downregulates the expression of STAT3 target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.

Caption: Proposed inhibition of the JAK/STAT3 signaling pathway by a cyanoacrylate derivative.

Experimental Workflow

The process of synthesizing and evaluating the biological activity of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate and its derivatives follows a structured workflow.

Caption: Experimental workflow for the synthesis and evaluation of the target compound.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. The presented Knoevenagel condensation protocol offers an efficient route to this valuable compound. The detailed spectroscopic and physical data provide a benchmark for its identification and quality control. Furthermore, the exploration of its potential role as an inhibitor of the JAK/STAT3 signaling pathway highlights its significance for researchers and professionals in the field of drug development. The provided experimental workflows and pathway diagrams serve as a practical resource for further investigation and application of this and related cyanoacrylate derivatives in medicinal chemistry and cancer research.

References

An In-depth Technical Guide to (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, also known by the synonym Tyrphostin AG 490, is a synthetic organic compound with significant biological activities. It is a member of the tyrphostin family, known for its inhibitory effects on protein tyrosine kinases. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and an in-depth analysis of its mechanism of action as a potent inhibitor of the Janus kinase (JAK) signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their exploration of this compound for therapeutic applications, particularly in oncology and immunology.

Chemical and Physical Properties

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is a well-characterized small molecule. Its core chemical and physical properties are summarized in the table below, providing a foundational understanding of the compound for experimental design and application.

| Property | Value | Reference |

| IUPAC Name | ethyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | [1] |

| Synonyms | Tyrphostin AG 490, Ethyl-alpha-cyano-4-hydroxycinnamate | [1][2] |

| CAS Number | 6935-44-0 | [3] |

| Molecular Formula | C₁₂H₁₁NO₃ | [3] |

| Molecular Weight | 217.22 g/mol | [3] |

| Melting Point | 180-182 °C | [3] |

| Boiling Point | 381.8 °C | [3] |

| Solubility | Soluble in DMSO and EtOH | [4] |

| Appearance | Solid | [5] |

| Storage | 2-8°C | [3] |

Synthesis and Purification

The primary method for synthesizing (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (4-hydroxybenzaldehyde).

Synthesis Protocol: Knoevenagel Condensation

This protocol outlines a general procedure for the synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.

Materials:

-

4-hydroxybenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Heating mantle and stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of 4-hydroxybenzaldehyde and 12 mmol of ethyl cyanoacetate in a suitable solvent such as ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.[6]

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the crude product by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying the crude product.[7]

Materials:

-

Crude (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

-

Ethanol or Ethyl acetate (recrystallization solvent)

-

Heating mantle

-

Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol or ethyl acetate to dissolve the solid completely.[7]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Biological Activity and Mechanism of Action

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, as Tyrphostin AG 490, is a potent inhibitor of several protein tyrosine kinases, with a notable selectivity for Janus kinase 2 (JAK2). Its inhibitory activity disrupts key signaling pathways involved in cell growth, proliferation, and immune responses.

Kinase Inhibition Profile

The compound exhibits inhibitory activity against a range of tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target Kinase | IC₅₀ Value | Reference |

| JAK2 | ~10 µM | [4][8] |

| JAK3 | 20 µM | [4] |

| EGFR | 0.1 µM | [8] |

| ErbB2 (HER2) | 13.5 µM | [4][8] |

It is important to note that AG 490 shows no significant activity against Lck, Lyn, Btk, Syk, and Src tyrosine kinases.[4]

Inhibition of the JAK-STAT Signaling Pathway

The primary mechanism of action of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is the inhibition of the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival.

The binding of a cytokine to its receptor activates the associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[9] (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and activation of downstream STAT proteins, particularly STAT3.[10] This blockade of STAT3 signaling leads to the suppression of cell proliferation and induction of apoptosis in various cancer cell lines.[10]

Caption: The JAK-STAT signaling pathway and the inhibitory action of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., multiple myeloma cells)

-

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates.[11]

Materials:

-

Cancer cell line

-

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with various concentrations of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate for a specified time.

-

Lyse the cells using ice-cold lysis buffer.[12]

-

Quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Caption: A general experimental workflow for Western blot analysis.

Conclusion

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is a valuable research tool and a potential therapeutic agent due to its potent inhibitory effects on the JAK-STAT signaling pathway. This guide provides essential information on its chemical properties, synthesis, and biological evaluation. The detailed protocols and diagrams are intended to facilitate further investigation into its mechanism of action and its potential for development into novel treatments for cancer and inflammatory diseases. As with any experimental work, researchers should adhere to all relevant safety guidelines and optimize protocols for their specific experimental systems.

References

- 1. (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate [myskinrecipes.com]

- 4. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]

- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. apexbt.com [apexbt.com]

- 9. benchchem.com [benchchem.com]

- 10. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate molecular structure

An In-depth Technical Guide on (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

Abstract

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, also known as ethyl-alpha-cyano-4-hydroxycinnamate, is an organic compound with significant applications in medicinal chemistry and materials science.[1] Its molecular structure, featuring a cyano group, an acrylate moiety, and a hydroxyphenyl group, provides a versatile scaffold for the synthesis of various bioactive molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and spectroscopic characterization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is an organic compound with the molecular formula C₁₂H₁₁NO₃.[1][3][4] It is recognized for its role as a key intermediate in the synthesis of more complex molecules, including flavonoids and other polyphenolic compounds with potential therapeutic properties.[2]

Chemical Identifiers

A summary of the key chemical identifiers for (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is presented in Table 1.

| Identifier | Value |

| CAS Number | 6935-44-0[1][3][4] |

| Molecular Formula | C₁₂H₁₁NO₃[1][3][4] |

| Molecular Weight | 217.22 g/mol [1][3][4] |

| IUPAC Name | ethyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate[1][3] |

| InChI | InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3/b10-7+[1][3] |

| InChI Key | HRBVVSOFSLPAOY-JXMROGBWSA-N[1] |

| Canonical SMILES | CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N[1] |

| Isomeric SMILES | CCOC(=O)/C(=C/C1=CC=C(C=C1)O)/C#N[1] |

Physical and Chemical Properties

The known physical and chemical properties of the compound are summarized in Table 2.

| Property | Value |

| Melting Point | 180-182°C[2] |

| Boiling Point | 381.8°C[2] |

| Purity | ≥ 97%[5] |

| Storage Temperature | 2-8°C[2] |

Molecular Structure

The molecular structure of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is characterized by an ethyl acrylate backbone substituted with a cyano group and a 4-hydroxyphenyl group. The "(E)" designation indicates the stereochemistry at the carbon-carbon double bond, where the larger substituents (the ester group and the phenyl ring) are on opposite sides.

Figure 1: 2D molecular structure of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.

Synthesis

The most prevalent and efficient method for synthesizing (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is the Knoevenagel condensation reaction.[1] This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 4-hydroxybenzaldehyde, typically in the presence of a basic catalyst.[1]

Experimental Protocol

A reported procedure for the synthesis is as follows:

-

A mixture of 30 g of 4-hydroxybenzaldehyde, 31.7 g of ethyl cyanoacetate, 4.5 ml of acetic acid, and 1.9 g of ammonium acetate is prepared in 100 ml of ethyl alcohol.[6]

-

The mixture is refluxed with heating for 4 hours.[6]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated and purified, often through recrystallization, to yield the final compound.

Alternative methods, such as microwave-assisted synthesis and base-free conditions using metal catalysts, have also been explored to improve reaction times and yields.[1]

Synthesis Workflow

The general workflow for the Knoevenagel condensation to produce (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is illustrated below.

Figure 2: General workflow for the synthesis via Knoevenagel condensation.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2220-2230 | Cyano (-C≡N) | Strong, sharp absorption band characteristic of the C-N triple bond stretch.[1] |

| 1737 | Carbonyl (C=O) | Strong absorption from the ester group.[7] |

| 1613-1663 | Alkene (C=C) | Absorption corresponding to the carbon-carbon double bond.[7] |

| 1245 | Aromatic C-H | Bending vibration of the aromatic ring.[7] |

| Broad OH stretch | Hydroxyl (-OH) | A broad band is expected for the phenolic hydroxyl group. |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy confirms the arrangement of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 1.35-1.45 | Triplet | 3H | Methyl protons (-CH₃) of the ethyl ester group.[1] |

| 4.30-4.40 | Quartet | 2H | Methylene protons (-CH₂) of the ethyl ester group.[1] |

| 6.90-8.00 | Multiplets | 4H | Aromatic protons of the 4-hydroxyphenyl group. |

| ~8.20 | Singlet | 1H | Vinylic proton (-CH=). |

| Broad Singlet | Singlet | 1H | Phenolic hydroxyl proton (-OH). |

Biological and Chemical Significance

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate holds considerable interest in several scientific domains due to its versatile chemical nature.

-

Pharmaceutical Intermediate : It is a valuable precursor for the synthesis of various bioactive compounds.[1] Derivatives of this molecule have been investigated for their anti-cancer properties, which are thought to arise from their interaction with cellular pathways involved in tumor proliferation.[1]

-

Antioxidant Potential : The presence of the phenolic hydroxyl group suggests potential antioxidant activity, making it a building block for compounds designed to combat oxidative stress.[2]

-

Materials Science : The conjugated system within the molecule makes it suitable for applications in materials science, such as the development of polymers and materials with specific optical and electronic properties, including UV-absorbing materials.[1][2]

-

Liquid Crystal Research : The compound has been studied for its potential application in liquid crystals, specifically for its ability to form smectic liquid crystalline phases.[1]

Conclusion

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is a well-characterized organic compound with a straightforward synthesis and a range of potential applications. Its utility as a synthetic intermediate in the pharmaceutical and materials science industries is well-established. This guide has provided a detailed overview of its chemical and physical properties, molecular structure, synthesis, and spectroscopic profile to serve as a valuable resource for researchers and professionals. Further investigation into its biological activities and the development of novel derivatives continues to be an active area of research.

References

- 1. Buy (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | 6935-44-0 [smolecule.com]

- 2. (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate [myskinrecipes.com]

- 3. (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (CAS 6935-44-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, with CAS number 6935-44-0, is a cinnamic acid derivative belonging to the cyanoacrylate class of compounds. Its structure, featuring a hydroxyphenyl group, a cyano group, and an acrylate moiety, makes it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide draws upon information from structurally related compounds to provide insights into its potential as an anticancer and antioxidant agent. The document includes detailed experimental protocols for its synthesis and for assays to evaluate its biological activities, alongside visualizations of key signaling pathways potentially modulated by this class of compounds.

Chemical and Physical Properties

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is an organic compound with the molecular formula C₁₂H₁₁NO₃.[1][2] It possesses a molecular weight of approximately 217.22 g/mol .[1][2][3] The presence of the cyano and hydroxyphenyl groups contributes to its specific chemical characteristics and potential for various chemical interactions.[4]

| Property | Value | Source(s) |

| CAS Number | 6935-44-0 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 217.22 g/mol | [1][2][3] |

| IUPAC Name | ethyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | [2] |

| Synonyms | Ethyl-alpha-cyano-4-hydroxycinnamate | [2] |

| Melting Point | 180-182°C | [3] |

| Boiling Point | 381.8°C | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis

The primary and most common method for synthesizing (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is the Knoevenagel condensation reaction.[4] This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 4-hydroxybenzaldehyde, in the presence of a basic catalyst.[4]

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from general procedures for the synthesis of ethyl 2-cyano-3-arylacrylate derivatives.

Materials:

-

4-hydroxybenzaldehyde

-

Ethyl cyanoacetate

-

Ethanol

-

Piperidine (or another basic catalyst such as sodium ethoxide or diisopropylethylammonium acetate)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient.[4]

Workflow for Knoevenagel Condensation:

Caption: General workflow for the synthesis via Knoevenagel condensation.

Biological Activities

While specific quantitative data for (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is scarce, its structural similarity to other cyanoacrylate derivatives and tyrphostins suggests potential anticancer and antioxidant activities.

Anticancer Activity

Derivatives of ethyl 2-cyano-3-arylacrylate have demonstrated cytotoxic effects against various human cancer cell lines.[5] These compounds are structurally related to tyrphostins, a class of compounds known to inhibit protein tyrosine kinases (PTKs).[6] Overactivity of PTKs is a hallmark of many cancers, making them a key target for anticancer drug development.

Although no specific IC₅₀ values for (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate are readily available, the following table presents data for structurally similar tyrphostin compounds, which act as tyrosine kinase inhibitors.

| Compound | Target(s) | IC₅₀ | Cell Line(s) | Source(s) |

| Tyrphostin AG-490 | Jak2, Jak3, EGFR, ErbB2 | 10 µM (Jak2), 20 µM (Jak3), 2 µM (EGFR), 13.5 µM (ErbB2) | T cells | [5] |

| Tyrphostin AG-1478 | EGFR | 3 nM | A549, DU145 | |

| I-OMe-Tyrphostin AG 538 | IGF-1R, PI5P4Kα | 1 µM (PI5P4Kα) | PANC1 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for assessing the in vitro anticancer activity of a compound using the MTT assay.[7]

Materials:

-

Human cancer cell lines (e.g., A549 - lung, HT-29 - colorectal, HepG2 - liver)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO and then prepare serial dilutions in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Workflow for MTT Assay:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antioxidant Activity

The phenolic hydroxyl group in the structure of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate suggests that it may possess antioxidant properties by acting as a hydrogen donor to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

-

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well plate or spectrophotometer cuvettes

Procedure:

-

Prepare DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.

-

Prepare Sample Solutions: Prepare a stock solution of the test compound in methanol or ethanol and make a series of dilutions.

-

Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with various concentrations of the test compound.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The discoloration of the DPPH solution from violet to yellow indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against concentration.

Potential Mechanism of Action: Inhibition of EGFR Signaling

Given the structural similarities to tyrphostins, a likely mechanism of action for the anticancer activity of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.

Inhibition of EGFR autophosphorylation would block the recruitment and activation of downstream signaling proteins, thereby attenuating these pro-cancerous signals. Key downstream pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.

EGFR Signaling Pathway

Caption: Overview of the EGFR signaling pathway and its inhibition.

MAPK/ERK Signaling Pathway

Caption: The MAPK/ERK signaling cascade, a downstream effector of EGFR.

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway, promoting cell survival.

Conclusion

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is a molecule with significant potential in the field of drug discovery, particularly as an anticancer and antioxidant agent. Its synthesis via the Knoevenagel condensation is well-established. While direct biological data for this specific compound is limited, its structural relationship to known tyrosine kinase inhibitors provides a strong rationale for its investigation as an inhibitor of EGFR and other related signaling pathways. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this and related cyanoacrylate derivatives. Further studies are warranted to elucidate the specific biological targets and quantify the efficacy of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

Abstract

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, a member of the tyrphostin family of compounds and widely known as Tyrphostin AG17, has been investigated for its antiproliferative and pro-apoptotic properties. While initially classified as a protein tyrosine kinase inhibitor, substantial evidence indicates that its primary mechanism of action at physiologically relevant concentrations is the disruption of mitochondrial function. This technical guide provides a comprehensive overview of the core mechanism of action of Tyrphostin AG17, detailing its effects on mitochondrial bioenergetics, the subsequent induction of cell cycle arrest and apoptosis, and its limited activity as a direct kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cellular metabolism and cancer therapeutics.

Introduction

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, hereafter referred to as AG17, is a small molecule that has demonstrated significant biological activity in various preclinical models. As a tyrphostin, it was initially explored for its potential to inhibit protein tyrosine kinases, which are critical mediators of cellular signaling and are often dysregulated in cancer. However, subsequent research has revealed a more complex and nuanced mechanism of action, with its most potent effects stemming from its role as a mitochondrial uncoupler. This guide will synthesize the available data to present a detailed understanding of how AG17 exerts its cellular effects.

Core Mechanism of Action: Mitochondrial Uncoupling

The principal mechanism through which AG17 exerts its antiproliferative effects is the uncoupling of oxidative phosphorylation in mitochondria.[1][2] Structurally identical to the known protonophore SF 6847, AG17 disrupts the electrochemical gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[2]

This uncoupling activity leads to several critical downstream cellular consequences:

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): AG17 directly leads to a loss of the mitochondrial membrane potential.[3][4]

-

Inhibition of ATP Synthesis: By disrupting the proton gradient, AG17 potently inhibits the F1Fo-ATP synthase, leading to a rapid depletion of cellular ATP.[3][4]

-

Increased Oxygen Consumption: Initially, as the proton gradient is dissipated, the electron transport chain works at an accelerated rate to try and restore it, leading to an increase in oxygen consumption.

The potent nature of this mitochondrial activity is highlighted by the low concentrations at which it occurs, with an IC50 for the inhibition of ATP synthesis in the nanomolar range.[1]

Downstream Cellular Effects

The severe metabolic stress induced by mitochondrial uncoupling triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

Induction of Apoptosis

AG17 is a potent inducer of apoptosis, even in cancer cells that are resistant to conventional chemotherapy due to the overexpression of anti-apoptotic proteins like Bcl-2.[5] The apoptotic pathway initiated by AG17 is primarily the intrinsic, or mitochondrial, pathway. One of the key events in AG17-induced apoptosis is the activation of caspase-3.[6][7]

Cell Cycle Arrest

In addition to inducing apoptosis, AG17 causes a significant arrest of the cell cycle in the G1 phase.[5] This arrest is characterized by:

-

A marked reduction in the activity of cyclin-dependent kinase 2 (CDK2).[5]

-

Decreased protein levels of the cyclin-dependent kinase inhibitors p16 and p21.[5]

The precise mechanism linking mitochondrial uncoupling to this specific G1 arrest profile is an area of ongoing research, but it is likely a consequence of the profound cellular stress and energy depletion.[8]

Protein Tyrosine Kinase Inhibition Profile

While AG17 belongs to the tyrphostin class of compounds, its activity as a direct protein tyrosine kinase inhibitor is modest at concentrations that induce cell death. There is a notable lack of comprehensive kinase screening data for AG17 in the public domain.[9] It has been shown to be a very weak inhibitor of Src kinase.[1] The observed general reduction in tyrosine phosphorylation within cells treated with AG17 is likely a secondary effect of ATP depletion and broad cellular stress rather than the result of specific, high-affinity kinase inhibition.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Tyrphostin AG17 and its derivatives.

Table 1: Antiproliferative and Mitochondrial Activity of Tyrphostin AG17

| Parameter | Cell Lines/System | Value | Reference(s) |

| 50% Growth Inhibition (GI50) | Panel of 13 human tumor cell lines | 0.7 - 4.0 µM | [3][4] |

| Inhibition of ATP Synthesis (IC50) | Isolated mitochondria | 0.0035 µM | [1] |

| Mitochondrial Uncoupling (Cmax) | Isolated mitochondria | 0.02 µM | [1] |

| Src Kinase Inhibition (IC50) | In vitro kinase assay | >350 µM | [1] |

Table 2: CDK2 Inhibitory Activity of Tyrphostin AG17 Derivatives

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Derivative 14 | In vitro CDK2 assay | 2.53 | [7] |

| Derivative 16 | In vitro CDK2 assay | 1.79 | [7] |

| Derivative 20 | In vitro CDK2 assay | 2.92 | [7] |

Note: The derivatives in Table 2 are structurally related to AG17 but are not identical.

Experimental Protocols

Measurement of Mitochondrial Membrane Potential

This protocol describes a method for assessing changes in mitochondrial membrane potential (ΔΨm) in response to AG17 treatment using the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).

-

Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well, black-walled, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of AG17 in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. The final DMSO concentration should be ≤ 0.1%. Replace the medium in the wells with the medium containing AG17 or vehicle control. Incubate for the desired time period (e.g., 1-6 hours).

-

Dye Loading: Prepare a working solution of TMRM in pre-warmed cell culture medium. Remove the compound-containing medium and add the TMRM solution to each well. Incubate at 37°C for 30 minutes, protected from light.

-

Washing: Gently aspirate the TMRM solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fluorescence Measurement: Add pre-warmed PBS to each well and immediately measure the fluorescence using a plate reader with appropriate filters for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

-

Data Analysis: Background fluorescence is subtracted, and the fluorescence intensity of AG17-treated wells is compared to the vehicle-treated control wells to determine the percentage loss of mitochondrial membrane potential.

In Vitro CDK2 Kinase Assay

This protocol provides a general method to assess the direct inhibitory effect of AG17 on CDK2 activity.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2), a CDK2 substrate (e.g., a biotinylated Rb peptide), and purified recombinant CDK2/Cyclin A enzyme.

-

Inhibitor Addition: Add AG17 at various concentrations (typically in DMSO, with a final concentration ≤ 1%) to the reaction wells. Include a no-inhibitor control and a no-enzyme control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to a final concentration that is close to the Km for CDK2 (e.g., 100 µM).

-

Incubation: Incubate the reaction plate at 30°C for a set time (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction by adding EDTA. The amount of phosphorylated substrate can be quantified using various methods, such as an ELISA-based format with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase activity relative to the no-inhibitor control for each AG17 concentration. Plot the percentage of activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

References

- 1. Mitochondrial uncoupling protein 2 induces cell cycle arrest and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of 17-AAG-induced apoptosis: role of Bcl-2, Bcl-XL, and Bax downstream of 17-AAG-mediated down-regulation of Akt, Raf-1, and Src kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrphostin AG17 inhibits adipocyte differentiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Inhibition of mitochondrial protein synthesis leads to proliferation arrest in the G1-phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, a member of the tyrphostin family of compounds, has emerged as a molecule of significant interest in biomedical research, particularly in the fields of oncology and cell signaling. This technical guide provides a comprehensive overview of its biological activity, focusing on its mechanism of action as a protein tyrosine kinase inhibitor. This document details its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, presents quantitative biological data, and provides detailed experimental protocols for its characterization. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its cellular and molecular interactions.

Introduction

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, also known as Ethyl-alpha-cyano-4-hydroxycinnamate, is a synthetic organic compound recognized for its potential as a modulator of cellular signaling pathways.[1] Structurally, it belongs to the tyrphostin class of molecules, which are known for their ability to inhibit protein tyrosine kinases (PTKs).[2] PTKs are critical enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[3] Dysregulation of PTK activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]

This guide will delve into the specific biological activities of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, with a primary focus on its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key member of the receptor tyrosine kinase family.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | ethyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate |

| Synonyms | Ethyl-alpha-cyano-4-hydroxycinnamate, Tyrphostin AG 10 analog |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| CAS Number | 6935-44-0 |

Biological Activity and Mechanism of Action

The primary biological activity of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate stems from its function as a protein tyrosine kinase inhibitor.[2] It exerts its effects by competing with ATP for the binding site on the kinase domain of receptor tyrosine kinases, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways.[4]

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intrinsic tyrosine kinase activity.[5] This leads to the autophosphorylation of several tyrosine residues in its cytoplasmic tail, creating docking sites for various adaptor proteins and enzymes.[5] This initiates a cascade of intracellular signaling events that are crucial for normal cell function but are often hyperactivated in cancer.[6]

The inhibition of EGFR by (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate blocks the activation of two major downstream signaling pathways:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to the regulation of gene expression involved in cell proliferation, differentiation, and survival.

-

The PI3K-AKT-mTOR Pathway: This pathway is a critical regulator of cell growth, metabolism, and survival, and its aberrant activation is a frequent event in cancer.

Quantitative Biological Data

The following table summarizes the available quantitative data for tyrphostin compounds related to (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, providing a comparative context for its potential inhibitory activity.

| Compound | Target | IC₅₀ | Assay Type |

| Tyrphostin AG 10 | EGFR Kinase | 560 μM | Enzyme Inhibition Assay |

| Tyrphostin AG-825 | ErbB2 (HER2) | 0.15 µM | Enzyme Inhibition Assay |

| Tyrphostin AG-494 | EGFR | 1.2 µM | Autophosphorylation Assay |

| Tyrphostin AG-556 | EGFR | 5 µM | Cell Growth Inhibition |

| Tyrphostin AG-1478 | EGFR | 3 nM | Enzyme Inhibition Assay |

Data compiled from references[1][5][7][8][9].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.

Synthesis via Knoevenagel Condensation

The primary synthetic route to (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is the Knoevenagel condensation.[10]

Materials:

-

4-hydroxybenzaldehyde

-

Ethyl cyanoacetate

-

Sodium ethoxide (catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of sodium ethoxide (e.g., 20 mol%) to the mixture.

-

Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (test compound)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white microplates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the test compound, EGFR enzyme, and substrate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the data on a semi-log graph.[3]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][11][12][13]

Materials:

-

Human cancer cell line overexpressing EGFR (e.g., A431)

-

Cell culture medium and supplements

-

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in response to treatment with the inhibitor.[4][14][15][16][17]

Materials:

-

A431 cells (or other suitable cell line)

-

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture A431 cells and serum-starve overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against phospho-EGFR.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of EGFR phosphorylation.

Conclusion

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is a promising tyrphostin-based inhibitor of the EGFR signaling pathway. Its ability to block the kinase activity of EGFR and subsequently inhibit downstream pro-survival and proliferative signaling cascades highlights its potential as a lead compound in the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this and related compounds. Further studies are warranted to precisely determine its IC₅₀ values against a panel of kinases and to evaluate its efficacy in preclinical models of cancer.

References

- 1. 4-HYDROXYBENZYLIDENEMALONONITRILE | 3785-90-8 [chemicalbook.com]

- 2. 2-(1-THIENYL)ETHYL-3,4-DIHYDROXYBENZYLIDENE-CYANOACETATE | 132465-10-2 [chemicalbook.com]

- 3. promega.com [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. 3785-90-8 | CAS数据库 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

Tyrphostin AG 1024: A Technical Guide to its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 1024 is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the biological activity of Tyrphostin AG 1024, its primary and secondary molecular targets, and its effects on critical signaling pathways. The document includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its mechanisms of action to support further research and drug development efforts.

Introduction

Tyrphostin AG 1024 is a synthetic tyrosine kinase inhibitor that has garnered significant interest in cancer research due to its ability to selectively target the IGF-1R signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. AG 1024 has been shown to induce apoptosis, inhibit cell proliferation, and exhibit anti-tumor activity in various cancer cell lines and preclinical models.[2][3] This guide serves as a comprehensive resource for understanding the multifaceted biological effects of Tyrphostin AG 1024.

Molecular Targets and Biological Activity

The primary molecular target of Tyrphostin AG 1024 is the Insulin-like Growth Factor-1 Receptor (IGF-1R). It also exhibits inhibitory activity against the highly homologous Insulin Receptor (IR), albeit with lower potency.

Primary Targets

-

Insulin-like Growth Factor-1 Receptor (IGF-1R): AG 1024 acts as a selective inhibitor of IGF-1R, a receptor tyrosine kinase.[1] It competitively and reversibly binds to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.

-

Insulin Receptor (IR): While selective for IGF-1R, AG 1024 also inhibits the insulin receptor (IR), though with a significantly higher IC50 value.[2][3]

Other Molecular Targets

-

Bcr-Abl: In the context of Chronic Myelogenous Leukemia (CML), Tyrphostin AG 1024 has been shown to downregulate the expression of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives leukemogenesis. This effect is particularly relevant in cases of resistance to other Bcr-Abl inhibitors like imatinib (STI571).

-

JAK1: Recent studies have indicated that AG 1024 can diminish Janus Kinase 1 (JAK1) protein levels, suggesting a role in modulating cytokine signaling pathways. This activity appears to be independent of its effects on IGF-1R and IR.

Biological Activities

-

Inhibition of Cell Proliferation: Tyrphostin AG 1024 effectively inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.[2][3]

-

Induction of Apoptosis: The compound is a potent inducer of programmed cell death (apoptosis) in cancer cells.[2][3]

-

Anti-Cancer Activity: In vivo studies have demonstrated that Tyrphostin AG 1024 can significantly delay tumor growth.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of Tyrphostin AG 1024.

| Target/Process | Cell Line/System | IC50 Value | Reference(s) |

| IGF-1R Autophosphorylation | In vitro kinase assay | 7 µM | [2][3] |

| Insulin Receptor (IR) Autophosphorylation | In vitro kinase assay | 57 µM | [2][3] |

| Bcr-Abl expressing cells | UT7-9, Ba/F3-p210 | 1-5 µM (apoptosis) | [2] |

Table 1: Inhibitory Concentration (IC50) of Tyrphostin AG 1024

| Parameter | Conditions | Value | Reference(s) |

| Inhibition of cell proliferation | Dose-dependent (2-10 µM) over 1-5 days | Not specified | [2] |

| Induction of apoptosis | 1-5 µM over 1-3 days in UT7-9 and Baf3-p210 cells | Not specified | [2] |

| In vivo tumor growth delay | 30 µ g/day , i.p. for 2 weeks | Significant delay | [2] |

Table 2: Biological Activity Parameters of Tyrphostin AG 1024

Signaling Pathways

Tyrphostin AG 1024 exerts its biological effects by modulating key signaling pathways downstream of IGF-1R and other targets.

PI3K/Akt Pathway

By inhibiting IGF-1R, AG 1024 prevents the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt. The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition by AG 1024 leads to the downregulation of anti-apoptotic proteins and the promotion of apoptosis.

Figure 1: Inhibition of the PI3K/Akt signaling pathway by Tyrphostin AG 1024.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade downstream of IGF-1R that promotes cell proliferation. Tyrphostin AG 1024 has been shown to inhibit this pathway, contributing to its anti-proliferative effects.

Figure 2: Inhibition of the MAPK/ERK signaling pathway by Tyrphostin AG 1024.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Tyrphostin AG 1024.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of Tyrphostin AG 1024 on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tyrphostin AG 1024 stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Tyrphostin AG 1024 in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of AG 1024. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 3: Experimental workflow for the MTT cell proliferation assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by Tyrphostin AG 1024.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tyrphostin AG 1024 stock solution (in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with different concentrations of Tyrphostin AG 1024 for the desired time.

-

Harvest the cells (including floating cells) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Figure 4: Experimental workflow for the Annexin V/PI apoptosis assay.

Western Blotting

This protocol is used to detect changes in the expression and phosphorylation status of proteins in response to Tyrphostin AG 1024 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tyrphostin AG 1024 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Tyrphostin AG 1024 as described in the previous protocols.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Conclusion

Tyrphostin AG 1024 is a valuable research tool for investigating the role of the IGF-1R signaling pathway in cancer and other diseases. Its ability to selectively inhibit IGF-1R and modulate downstream signaling pathways makes it a promising candidate for further preclinical and clinical investigation. This technical guide provides a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of Tyrphostin AG 1024.

References

A Comprehensive Spectroscopic and Methodological Guide to (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[1][2] This molecule is of significant interest in medicinal chemistry and materials science, primarily due to its structural features, including a cyano group, an ethyl ester, and a hydroxyphenyl moiety.[1] These functional groups make it a valuable precursor and intermediate in the synthesis of various bioactive compounds, particularly those with potential applications in cancer research.[1] Research has indicated that derivatives of this compound may possess anti-cancer properties and potential antioxidant activity.[1] The primary synthesis route for this compound is the Knoevenagel condensation reaction.[1] This guide provides a detailed overview of its spectroscopic signature and the experimental protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is confirmed through various spectroscopic techniques. The data presented below has been compiled from publicly available databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the ethyl ester and the aromatic and vinylic protons. The ethyl group characteristically presents as a triplet for the methyl protons and a quartet for the methylene protons.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.35 - 1.45 | Triplet | 3H | -CH₃ (Ethyl ester) |

| 4.30 - 4.40 | Quartet | 2H | -OCH₂- (Ethyl ester) |

| 6.90 - 7.00 (approx.) | Doublet | 2H | Aromatic protons (ortho to -OH) |

| 7.80 - 7.90 (approx.) | Doublet | 2H | Aromatic protons (meta to -OH) |

| 8.10 - 8.20 (approx.) | Singlet | 1H | Vinylic proton (-CH=) |

| 9.50 - 10.50 (approx.) | Singlet (broad) | 1H | Phenolic -OH |

Note: Aromatic and vinylic proton shifts are estimations based on structurally similar compounds. The phenolic proton signal may be broad and its position can vary depending on solvent and concentration.

2.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Specific data for this compound is not widely published, but expected chemical shifts can be inferred from analogous structures.[3][4]

| Chemical Shift (δ) ppm | Assignment |

| 14.2 | -CH₃ (Ethyl ester) |

| 62.5 | -OCH₂- (Ethyl ester) |

| 100 - 105 | =C(CN)COOEt |

| 115 - 117 | -C≡N |

| 116.5 | Aromatic C (ortho to -OH) |

| 124.0 | Aromatic C (quaternary, attached to vinyl group) |

| 133.5 | Aromatic C (meta to -OH) |

| 154 - 156 | =CH-Ar |

| 161 - 163 | Aromatic C (quaternary, attached to -OH) |

| 163.0 | -C=O (Ester) |

Note: These are predicted chemical shifts based on data from similar compounds and may not represent exact experimental values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is crucial for identifying the key functional groups within the molecule. The most diagnostic peak is the strong, sharp absorption from the cyano group.[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400 - 3200 (broad) | Medium | O-H stretch (Phenol) |